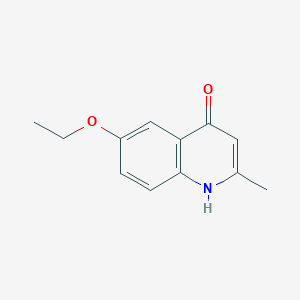

6-Ethoxy-2-methylquinolin-4-ol

説明

Significance of the Quinoline (B57606) Core in Diverse Bioactive Molecules

The quinoline ring system is a crucial pharmacophore in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of biological activities. nih.govnih.govtandfonline.com Quinoline derivatives have been extensively studied and developed as therapeutic agents for various diseases. nih.govresearchgate.net The versatility of the quinoline scaffold allows for structural modifications that can modulate the biological and physicochemical properties of the resulting molecules. tandfonline.com

Many natural products containing the quinoline core have demonstrated bioactivity, which has spurred significant interest in the development of synthetic quinoline derivatives. nih.gov The quinoline framework is found in well-known drugs such as quinine (B1679958), an antimalarial agent, and ciprofloxacin, an antibacterial agent. researchgate.netrsc.org The biological activity of quinoline-based compounds is often attributed to their ability to interact with various biological targets, including enzymes and nucleic acids. ontosight.ai The planar nature of the quinoline ring allows it to intercalate into DNA, which can disrupt DNA replication and transcription processes. ontosight.ai

The development of new synthetic methodologies for quinoline derivatives remains an active area of research, aiming to create novel compounds with enhanced therapeutic potential. researchgate.net Researchers have explored various synthetic routes to produce structurally diverse quinolines with a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.govbenthamdirect.com

Research Landscape of 6-Ethoxy-2-methylquinolin-4-ol as a Promising Heterocyclic Scaffold

This compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The specific arrangement of its functional groups—the ethoxy group at the 6-position, the methyl group at the 2-position, and the hydroxyl group at the 4-position—is believed to play a significant role in its interaction with biological molecules. ontosight.ai The ethoxy group may enhance the compound's ability to form hydrogen bonds, while the methyl group can influence its lipophilicity and ability to cross cell membranes. ontosight.ai The hydroxyl group at the 4-position is also capable of forming hydrogen bonds, further facilitating interactions with biological targets. ontosight.ai

The compound's planar quinoline ring system suggests a potential for DNA intercalation, a mechanism of action for some anticancer and antimicrobial agents. ontosight.ai Furthermore, the quinoline scaffold has been shown to bind to the active sites of various enzymes, potentially leading to their inhibition. ontosight.ai

While specific, in-depth research on this compound as a standalone therapeutic agent is not extensively documented in publicly available literature, its structural features make it an interesting candidate for further investigation and a valuable building block in the synthesis of more complex, biologically active molecules. ontosight.ai For instance, derivatives of 6-ethoxy-2-methylquinoline (B1649377) have been synthesized and evaluated for their potential as dual reactivators of latent HIV-1. rsc.org Additionally, related quinoline derivatives have been explored for their antimycobacterial activities. nih.gov The study of such derivatives provides insight into the potential applications of the this compound scaffold in drug discovery. The compound is available from various chemical suppliers, facilitating its use in further research. ontosight.ai

Data Tables

Structure

3D Structure

特性

IUPAC Name |

6-ethoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQJZFPDCHMABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352651 | |

| Record name | 6-ethoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-91-4 | |

| Record name | 6-Ethoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Chemical Modifications of 6 Ethoxy 2 Methylquinolin 4 Ol

Methodologies for the Preparation of 6-Ethoxy-2-methylquinolin-4-ol

The synthesis of this compound can be achieved through several strategic routes, primarily involving the construction of the quinoline (B57606) core from acyclic precursors or the modification of a pre-existing quinoline structure.

A prevalent and classical method for constructing the 4-hydroxyquinoline (B1666331) core is the Conrad-Limpach synthesis. wikipedia.orgjptcp.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by a high-temperature thermal cyclization. wikipedia.orgsynarchive.com For the synthesis of this compound, the specific precursors are 4-ethoxyaniline and ethyl acetoacetate (B1235776).

The synthesis proceeds in two key stages:

Anilinoacrylate Formation: 4-ethoxyaniline reacts with ethyl acetoacetate under mildly acidic or neutral conditions. The amino group of the aniline attacks the ketone carbonyl of the β-ketoester, leading to the formation of an enamine intermediate, ethyl 3-((4-ethoxyphenyl)amino)but-2-enoate.

Thermal Cyclization: The resulting anilinoacrylate is heated to high temperatures, typically around 250 °C, in a high-boiling point solvent such as mineral oil or Dowtherm A. wikipedia.orgnih.gov This induces an intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol (B145695) to form the final this compound product. wikipedia.org The product exists in a tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms, with the keto form often predominating. wikipedia.org

| Step | Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 4-Ethoxyaniline | Ethyl acetoacetate | Room temperature to moderate heat (e.g., 100 °C), often with a catalytic amount of acid. | Ethyl 3-((4-ethoxyphenyl)amino)but-2-enoate |

| 2 | Ethyl 3-((4-ethoxyphenyl)amino)but-2-enoate | High temperature (~250 °C) in a high-boiling solvent (e.g., mineral oil). | This compound |

An alternative synthetic strategy involves the etherification of a pre-formed quinoline scaffold. This route begins with 6-hydroxy-2-methylquinolin-4-ol and introduces the ethoxy group at the C6 position, typically via the Williamson ether synthesis. francis-press.comwikipedia.org This reaction is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comkhanacademy.org

The process involves two main steps:

Deprotonation: The phenolic hydroxyl group at the C6 position of 6-hydroxy-2-methylquinolin-4-ol is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663). This occurs via an SN2 mechanism, where the phenoxide displaces the halide leaving group, forming the C-O ether bond and yielding this compound. wikipedia.orgmasterorganicchemistry.com

Careful selection of reaction conditions is necessary to ensure regioselectivity for the C6-hydroxyl group over the C4-hydroxyl group, which is enolic in nature.

| Substrate | Base | Ethylating Agent | Solvent | Product |

|---|---|---|---|---|

| 6-Hydroxy-2-methylquinolin-4-ol | NaH, K2CO3, or NaOH | Ethyl iodide (C2H5I) or Diethyl sulfate ((C2H5)2SO4) | DMF, Acetonitrile, or Acetone | This compound |

Derivatization and Functionalization of the this compound Scaffold

The this compound structure provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with potentially new properties.

A common and effective strategy for derivatization involves converting the 4-hydroxyl group into a more versatile functional handle. Treatment of this compound with a chlorinating agent like phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5) replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-6-ethoxy-2-methylquinoline.

This 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by various nucleophiles, enabling the introduction of a wide range of substituents.

| Intermediate | Nucleophile (Nu-H) | Resulting C4-Substituent | Analog Class |

|---|---|---|---|

| 4-Chloro-6-ethoxy-2-methylquinoline | Primary/Secondary Amines (R2NH) | -NR2 | 4-Aminoquinolines |

| 4-Chloro-6-ethoxy-2-methylquinoline | Alcohols/Phenols (ROH) | -OR | 4-Alkoxy/Aryloxyquinolines |

| 4-Chloro-6-ethoxy-2-methylquinoline | Thiols (RSH) | -SR | 4-(Alkyl/Aryl)thioquinolines |

Regioselective reactions, particularly electrophilic aromatic substitution, allow for precise functionalization of the benzene (B151609) ring portion of the quinoline scaffold. The directing effects of the existing substituents govern the position of the incoming electrophile. In this compound, the 6-ethoxy group is a powerful activating and ortho, para-directing group.

The positions ortho to the ethoxy group are C5 and C7, while the para position is C8. The quinoline ring itself generally deactivates the benzene ring towards electrophilic attack, but the strong activation from the ethoxy group overcomes this effect. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are directed primarily to the C5 and C7 positions. mdpi.com The specific outcome (C5 vs. C7 substitution) can depend on the steric bulk of the electrophile and the precise reaction conditions.

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3 / H2SO4 | 5-Nitro- and/or 7-Nitro-6-ethoxy-2-methylquinolin-4-ol |

| Bromination | Br2 / FeBr3 | 5-Bromo- and/or 7-Bromo-6-ethoxy-2-methylquinolin-4-ol |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 5-Acyl- and/or 7-Acyl-6-ethoxy-2-methylquinolin-4-ol |

Catalytic Approaches and Reaction Optimization in Quinoline Synthesis

While classical methods for quinoline synthesis like the Conrad-Limpach or Skraup reactions are robust, they often require harsh conditions, such as strong acids and high temperatures. nih.gov Modern synthetic chemistry has focused on developing catalytic and more environmentally benign approaches to improve efficiency, yield, and substrate scope. nih.govacs.org

Catalytic systems for quinoline synthesis can be broadly categorized:

Acid Catalysis: Both Brønsted and Lewis acids are widely used. Solid acid catalysts like montmorillonite (B579905) K-10 clay offer advantages such as ease of separation and recyclability. rsc.org

Metal Catalysis: Transition metals, including copper, palladium, ruthenium, and iron, have been employed to catalyze various quinoline syntheses, often through C-H activation or coupling pathways. nih.govresearchgate.net These methods can offer high efficiency and regioselectivity under milder conditions.

Nanocatalysis: The use of nanocatalysts provides high surface area and enhanced catalytic activity, leading to improved reaction rates and yields. nih.govacs.org These catalysts are often reusable, contributing to greener synthetic protocols.

Reaction optimization also involves exploring alternative energy sources. Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in many quinoline syntheses by providing efficient and uniform heating. rsc.org The choice of solvent is also critical, with research moving towards greener solvents or solvent-free conditions to minimize environmental impact. researchgate.netrsc.org

| Strategy | Example | Key Advantages |

|---|---|---|

| Solid Acid Catalysis | Montmorillonite K-10, Zeolites | Recyclable, environmentally benign, easy workup. rsc.org |

| Transition Metal Catalysis | Cu(OTf)2, Pd(OAc)2, Ru-complexes | High yields, mild conditions, broad functional group tolerance. nih.govresearchgate.net |

| Nanocatalysis | γ-Fe2O3 nanoparticles, ZnO nanoparticles | High efficiency, recyclability, solvent-free conditions possible. nih.gov |

| Microwave Irradiation | Microwave-assisted Friedländer or Skraup reactions | Drastically reduced reaction times, improved yields. rsc.org |

| Solvent Optimization | Use of ionic liquids or solvent-free conditions | Reduced environmental impact, simplified purification. researchgate.net |

Comprehensive Analysis of Biological Activities of 6 Ethoxy 2 Methylquinolin 4 Ol and Its Derivatives

Antimicrobial Spectrum and Potency

The quinoline (B57606) scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antimicrobial properties. nih.govrsc.org The focus of this section is on the antimicrobial spectrum and potency of 6-ethoxy-2-methylquinolin-4-ol and its derivatives.

Antibacterial Efficacy against Bacterial Pathogens

Derivatives of this compound have been investigated for their efficacy against various bacterial pathogens. A study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which share a similar quinoline core, demonstrated notable antibacterial activity. nih.gov Specifically, compounds 8c, 8d, 8e, 8g, 8k, and 8o showed good activity against Staphylococcus albus. nih.gov Furthermore, compounds 8c and 8n were effective against Proteus mirabilis and Escherichia coli, respectively. nih.gov The minimum inhibitory concentration (MIC) for these compounds ranged from 3.90 to 250 μg/mL. nih.gov

Another study highlighted that quinoline derivatives linked to other heterocyclic systems, such as quinoline hydrazone hybrids, exhibited promising antibacterial activity against strains like Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. researchgate.net Similarly, novel quinoline derivatives prepared via the Mannich reaction showed potent effects against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.125–8 μg/mL. nih.gov

The antibacterial activity of these compounds is often associated with the substituents on the quinoline ring. rsc.org For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the nature of the substituent at the 6-position of the quinoline ring and the alkoxy group influenced the antibacterial efficacy. nih.gov

Interactive Data Table: Antibacterial Activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

| Compound | Bacterial Strain | Activity |

| 8c | Proteus mirabilis, Staphylococcus albus | Good |

| 8d | Staphylococcus albus | Good |

| 8e | Staphylococcus albus | Good |

| 8g | Staphylococcus albus | Good |

| 8k | Staphylococcus albus | Good |

| 8o | Staphylococcus albus | Good |

| 8n | Escherichia coli | Good |

Antifungal Efficacy against Fungal Strains

The antifungal potential of quinoline derivatives has also been a subject of significant research. nih.govresearchgate.net A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov The study found that most of the synthesized compounds exhibited moderate to good antifungal activity. nih.gov

In a separate investigation, quinoline derivatives demonstrated selective action against different fungal strains. nih.gov For example, some derivatives were active against Candida spp., while others showed efficacy against dermatophytes. nih.gov Specifically, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus were explored to enhance antifungal activity. nih.gov One compound, designated as compound 5 in the study, which featured modifications at these positions, exhibited potent anti-dermatophytic action with a geometric mean MIC of 19.14 μg/ml. nih.gov In contrast, compounds 2 and 3 from the same study were active against Candida species, with geometric mean MICs of 50 μg/ml and 47.19 μg/ml, respectively. nih.gov

The antifungal activity of these derivatives is influenced by their structural features. For instance, a C-2 methyl and C-4 ethyl disubstitution on the quinoline ring was found to enhance anti-yeast activity compared to a monosubstitution at the C-2 position. researchgate.net

Interactive Data Table: Antifungal Activity of Quinoline Derivatives

| Compound ID (from study) | Fungal Strain(s) | Geometric Mean MIC (μg/mL) |

| Compound 5 | Dermatophytes | 19.14 |

| Compound 2 | Candida spp. | 50 |

| Compound 3 | Candida spp. | 47.19 |

Antitubercular Activity against Mycobacterium tuberculosis

Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govresearchgate.net A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Thirteen of these derivatives demonstrated moderate to good antitubercular activity, with MIC values ranging from 9.2 to 106.4 μM. nih.gov Notably, compounds 8a and 8h in this series showed activity comparable to the standard drug pyrazinamide. nih.gov The substitution pattern on the quinoline ring was found to be crucial for activity; for instance, a halogen group at the 6-position and the nature of the alkoxy group influenced the antitubercular potency. nih.gov

Another study focused on quinoline hydrazone hybrids, which also showed promising results. researchgate.net Compounds QH-02, QH-04, and QH-05 from this study exhibited an MIC value of 4 μg/mL against M. tuberculosis H37Rv. researchgate.net Furthermore, research on 2-(quinolin-4-yloxy)acetamides led to the identification of highly potent antitubercular agents with MIC values as low as 0.05 μM. nih.gov These compounds were also found to be active against drug-resistant strains of M. tuberculosis. nih.gov

The synthesis of a quinoline hybrid, derived from 6-methoxy-2-methylquinolin-4-ol, was reported to exhibit high resistance against QcrB T313I, a mutant strain of M. tuberculosis, with an MIC value of 4.7 μg/mL. researchgate.netsemanticscholar.org This highlights the potential of the 6-alkoxy-2-methylquinolin-4-ol scaffold in developing new antitubercular drugs.

Antiviral Effects

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their antiviral effects, particularly in the context of HIV-1.

HIV-1 Latency Reversal and Provirus Reactivation

A significant challenge in eradicating HIV-1 is the persistence of latent viral reservoirs. rsc.org The "shock and kill" strategy aims to reactivate these latent proviruses, making them susceptible to elimination. rsc.orgnih.gov A 2-methylquinoline (B7769805) derivative, known as antiviral 6 (AV6), has been identified as a latency-reversing agent (LRA) that can induce the expression of latent HIV-1. rsc.orgnih.gov

Derivatives of AV6, including those with a 6-ethoxy group, have been synthesized and evaluated for their ability to reactivate latent HIV-1. rsc.org In a study using J-Lat A2 cells, a model for HIV-1 latency, a 6-ethoxy derivative (compound 7f) demonstrated good latency-reversing activity, with 47.3% GFP expression at a concentration of 10 μM. rsc.org Other 6-ethoxy derivatives (compounds 7g–7i) also showed enhanced potency compared to their 6-methoxy counterparts. rsc.org This suggests that the ethoxy group at the C-6 position of the quinoline ring can be beneficial for HIV-1 reactivation. The replacement of the methoxy (B1213986) group with an isopropoxy group at the same position, however, was detrimental to this activity. rsc.org

Further research led to the identification of compounds 12c and 12d, which are analogues of AV6, as excellent activators of latent HIV-1. rsc.org These compounds were found to reactivate latent HIV-1 through a dual mechanism. rsc.org

Interaction with Host Factors and Viral Proteins (e.g., HDACs, NFAT, P-TEFb)

The mechanism by which some quinoline derivatives reactivate latent HIV-1 involves interaction with key host factors and viral proteins. The AV6 analogues, compounds 12c and 12d, were found to reactivate latent HIV-1 by inhibiting histone deacetylases (HDACs) and activating the nuclear factor of activated T-cells (NFAT) pathway, which is required for early HIV-1 gene expression. rsc.org HDAC inhibitors are a known class of LRAs that can reverse HIV latency. nih.gov

Furthermore, these compounds were shown to reactivate HIV-1 transcription by promoting the release of the positive transcription elongation factor b (P-TEFb) from its inactive complex with 7SK snRNP. rsc.org The planarity of the quinoline ring system is thought to facilitate its interaction with biological macromolecules like enzymes and DNA. ontosight.ai The ethoxy group at the 6-position may enhance these interactions through hydrogen bonding. ontosight.ai Molecular docking studies have also helped to identify the binding interactions of these compounds at the active site of HDAC2. rsc.org

Anticancer and Antiproliferative Properties

The quinoline scaffold is a significant pharmacophore in the development of anticancer agents. Its derivatives have demonstrated considerable efficacy against a variety of cancer cell lines, operating through diverse mechanisms of action. arabjchem.orgnih.gov The structural versatility of the quinoline ring allows for modifications that can tune the molecule's biological activity, making it a flexible and accessible core for creating chemically distinct antitumor compounds. nih.gov

Cytotoxicity in Diverse Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic effects across a broad spectrum of cancer cell lines. Research has documented the antiproliferative potential of quinoline derivatives in breast, colon, lung, colorectal, and renal cancer cell lines. arabjchem.org

For instance, a study investigating the effects of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} on human cancer cell lines revealed a notable decrease in cell viability at concentrations above 10 µM. Similarly, various quinoline-based compounds have been evaluated for their in vitro cytotoxicity against cell lines such as KB, Hep-G2, Lu, and MCF-7. researchgate.netneuroquantology.com One study reported that a quinolone-triazole theophylline (B1681296) conjugate exhibited notable cytotoxicity against both MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. ekb.eg Another investigation into new benzo- or tetrahydro benzo-[h]quinoline series found high cytotoxicity towards A549 (lung), MCF-7 (breast), C26 (colon), and A2780 (ovarian) cancer cell lines. neuroquantology.com

The following table summarizes the cytotoxic activity of selected quinoline derivatives in various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} | Human cancer cell lines | Significant reduction in cell viability at >10 µM |

| Quinolone-triazole theophylline conjugate | MCF-7 (breast), PC-3 (prostate) | Promising cytotoxicity ekb.eg |

| 2-p-tolyl-benzo[h]quinoline-4-carboxylic acid (2'-Dimethylaminoethyl)-amide | A549 (lung), MCF-7 (breast), C26 (colon), A2780 (ovarian) | High cytotoxicity neuroquantology.com |

| 4-methyl-2-(3-pyridinyl)quinoline (PQ) | PC3 (prostate), HeLa (cervical), SKBR3 (breast), MCF7 (breast) | Promising anticancer activity against prostate carcinoma arabjchem.org |

| Quinolone-triazole cholesterol conjugate | MCF-7 (breast), PC-3 (prostate) | Less active than doxorubicin (B1662922) ekb.eg |

Modulation of Cellular Pathways in Oncology

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate critical cellular pathways involved in cancer progression, including the induction of apoptosis and cell cycle arrest. arabjchem.org

Apoptosis: Studies have shown that certain quinoline derivatives can trigger apoptosis, or programmed cell death, in cancer cells. For example, the compound 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} has been found to induce apoptosis in human cancer cell lines. Similarly, pyrano[3,2-c]quinolones, which are structurally related to this compound, have been shown to be strong inducers of apoptosis in Jurkat cells, a model for human T-cell leukemia. nih.gov The mechanism often involves the mitochondrial-dependent pathway, characterized by the release of cytochrome c and the activation of caspases 9 and 3. nih.gov

Cell Cycle Arrest: Another key mechanism is the disruption of the cell cycle. Several quinoline derivatives have been shown to cause cell cycle arrest, predominantly in the G2/M phase. nih.govnih.gov This effect is characteristic of antimitotic agents that interfere with microtubule assembly. nih.gov For instance, pyranoquinolones have demonstrated a pronounced cell cycle arrest in the G2/M phase in Jurkat cells. nih.gov Similarly, the synthesized compound 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest in CT-26 murine colorectal adenocarcinoma cells. nih.gov This arrest is often a result of the inhibition of key cell cycle proteins like CDK1. nih.gov

Enzyme Inhibition in Cancer Biology

The anticancer properties of quinoline derivatives are also linked to their ability to inhibit specific enzymes that play crucial roles in cancer cell growth and survival.

PI3K/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently overactive in many cancers, promoting cell proliferation and survival. Dual inhibition of CDK4/6 and the PI3K/AKT/mTOR pathway by small molecule inhibitors has shown therapeutic efficacy in malignant pleural mesothelioma (MPM) cells. nih.gov This combined inhibition was found to impair the energy metabolism of cancer cells by reducing glucose uptake and glycolysis, and significantly impairing mitochondrial respiration. nih.gov

DNA Topoisomerase I and IIα: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are well-established targets for cancer chemotherapy. nih.govnih.gov Certain quinoline derivatives have been identified as inhibitors of these enzymes. For instance, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit human topoisomerase I and IIα. nih.gov One of the most effective compounds, 2E, demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to that of the known anticancer drug etoposide (B1684455). nih.gov

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are critical for cell division. Inhibition of tubulin polymerization is a key mechanism of action for many successful anticancer drugs. nih.gov Several quinoline derivatives have been designed as tubulin polymerization inhibitors. nih.govrsc.org For example, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 were synthesized and shown to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in various cancer cell lines. nih.gov Another study explored 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones as a promising scaffold for the development of novel tubulin polymerization inhibitors. rsc.org

The following table provides a summary of the enzyme inhibition activities of quinoline derivatives:

| Enzyme Target | Quinoline Derivative Class | Observed Effect |

| PI3K/mTOR | Small molecule inhibitors (in combination with CDK4/6 inhibitors) | Impaired energy metabolism in cancer cells nih.gov |

| DNA Topoisomerase I/IIα | Pyrazolo[4,3-f]quinolines | Inhibition of enzyme activity, with some compounds comparable to etoposide nih.gov |

| Tubulin Polymerization | Quinoline derivatives of combretastatin A-4 | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis nih.gov |

| Tubulin Polymerization | 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones | Promising scaffold for tubulin polymerization inhibitors rsc.org |

Other Pharmacological and Agrochemical Applications

Beyond their anticancer properties, derivatives of this compound have been investigated for a range of other biological activities, including applications in agriculture and the treatment of parasitic diseases.

Plant Growth Regulatory Effects

Certain quinoline derivatives have demonstrated potential as plant growth regulators. google.com

Auxin Mimicry and Rhizogenesis: Research has explored the use of quinoline derivatives to stimulate root formation (rhizogenesis) in plant clones. A study on the derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid, including the sodium salt of 3-((6-ethoxy-2-methylquinolin-4-yl)thio)propanoic acid, showed a high stimulating effect on rhizogenesis in vitro in explants of pink rose (Rosa damascena Mill.) variety Lada. researchgate.net These compounds, when added to the nutrient medium, caused a significant increase in root formation, highlighting their potential for use in the microclonal propagation of ornamental plants. researchgate.net

Antimalarial Activity in Parasitic Diseases

The quinoline core is a fundamental structural feature of many antimalarial drugs, and research continues to explore new quinoline-based compounds to combat drug-resistant strains of malaria parasites. nih.govnih.gov Quinoline derivatives are known to be effective against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for the most severe forms of malaria. nih.gov

The mechanism of action of many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme in its acidic food vacuole. nih.gov Numerous structural modifications of the quinoline nucleus have been undertaken to develop more potent antimalarial agents with activity against both sensitive and resistant parasite strains. nih.gov This includes the development of hybrid compounds that combine the quinoline scaffold with other pharmacophores. mdpi.com While specific studies focusing solely on the antimalarial activity of this compound are not prevalent in the provided results, the broader class of quinoline derivatives has a well-established and extensively studied role in antimalarial drug discovery. nih.govnih.govmdpi.comraco.catresearchgate.net

Anti-inflammatory and Analgesic Mechanisms

Quinoline derivatives have demonstrated notable anti-inflammatory and analgesic properties. researchgate.net Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov The anti-inflammatory and analgesic potential of these compounds is a significant area of research, with studies exploring their efficacy in various experimental models.

Research has shown that certain synthetic quinoline compounds can exert significant anti-nociceptive and anti-inflammatory effects. nih.gov For instance, a synthetic quinoline, which is a hybrid of tomoxiprole (B1237166) and naproxen, demonstrated dose-dependent anti-nociceptive effects in both chemical and thermal-induced pain models in mice. nih.gov This compound also exhibited substantial anti-inflammatory activity in the xylene-induced ear edema test, with its effects being comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov Docking studies have suggested that the mechanism behind these effects could be the strong inhibition of the COX-2 enzyme. nih.gov

Further studies on other quinoline derivatives have also highlighted their anti-inflammatory and analgesic potential. A series of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated for their pharmacological activities. researchgate.net Among these, compounds 6a and 6b showed significant anti-inflammatory and analgesic activity when compared to a control group. researchgate.net This indicates that the substitution on the quinoline ring and the presence of the azetidinone scaffold are crucial for these biological activities. researchgate.net

Another study focused on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, compound 5 , and its anti-inflammatory and analgesic properties. tbzmed.ac.ir This compound demonstrated significant nitric oxide (NO) inhibitory activity in RAW 264.7 murine macrophages, which was associated with the inhibition of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of inflammatory markers. tbzmed.ac.ir In animal models, compound 5 showed a potent peripheral analgesic effect in the writhing test and a central analgesic effect in the hot-plate test. tbzmed.ac.ir It also significantly reduced carrageenan-induced paw edema in mice, which was accompanied by a decrease in serum levels of NO and COX-2. tbzmed.ac.ir

These findings underscore the potential of quinoline derivatives as a source for the development of new anti-inflammatory and analgesic drugs. The ability of these compounds to target key inflammatory mediators like COX and NO makes them promising candidates for further investigation.

Table 1: Investigated Anti-inflammatory and Analgesic Quinoline Derivatives

| Compound/Derivative | Model/Test | Key Findings |

|---|---|---|

| Synthetic quinoline (hybrid of tomoxiprole and naproxen) | Writhing and hot plate tests (mice) | Dose-dependent anti-nociceptive effects. nih.gov |

| Xylene-induced ear edema (mice) | High anti-inflammatory effect comparable to diclofenac and celecoxib. nih.gov | |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | Not specified | Significant anti-inflammatory and analgesic activity. researchgate.net |

| 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | Not specified | Significant anti-inflammatory and analgesic activity. researchgate.net |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5) | RAW 264.7 murine macrophages | High NO inhibitory activity, inhibition of iNOS protein expression. tbzmed.ac.ir |

| Writhing and hot-plate tests (mice) | Potential peripheral and central analgesic effects. tbzmed.ac.ir | |

| Carrageenan-induced paw edema (mice) | Significant inhibition of edema and decrease in serum NO and COX-2. tbzmed.ac.ir |

Antiprotozoal and Anthelmintic Potential

The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal and anthelmintic agents. nih.gov The historical success of quinine (B1679958) and its synthetic analogs, such as chloroquine (B1663885) and mefloquine, in the treatment of malaria has spurred extensive research into the broader antiparasitic activities of quinoline derivatives. nih.gov

While direct studies on the antiprotozoal and anthelmintic potential of this compound are not extensively documented in the provided search results, the broader class of quinoline derivatives has shown significant promise. For instance, various quinoline derivatives have been investigated for their activity against a range of protozoan parasites beyond Plasmodium species, including Leishmania and Trypanosoma. researchgate.net

The anthelmintic activity of quinoline derivatives is also a field of interest. nih.gov For example, the drug oxamniquine, a tetrahydroquinoline derivative, has been used in the treatment of schistosomiasis. nih.gov This highlights the potential of the quinoline core in the design of new drugs targeting helminth infections. The mechanisms of action for the antiparasitic effects of quinoline derivatives are often multifaceted and can include interference with vital metabolic pathways, nucleic acid synthesis, and heme detoxification in the case of malaria parasites. nih.gov

The ethanolic extract of Eupatorium odoratum has been shown to contain various bioactive compounds, including alkaloids, and has been traditionally used as an antiprotozoal and anthelmintic agent. nih.gov While this is not a direct study on a quinoline derivative, it points to the potential of natural product-derived compounds, which can include quinoline alkaloids, in combating parasitic infections. nih.gov

Further research into specifically substituted quinolines, such as those with ethoxy and methyl groups, is warranted to explore their specific antiprotozoal and anthelmintic activities and to elucidate their mechanisms of action.

Table 2: Examples of Quinoline Derivatives with Antiparasitic Activity

| Compound/Derivative Class | Target Organism/Disease | Key Findings/Significance |

|---|---|---|

| Quinine, Chloroquine, Mefloquine | Plasmodium species (Malaria) | Established antimalarial drugs, demonstrating the importance of the quinoline scaffold. nih.gov |

| Novel triazolyl quinoline derivatives | Leishmania species | Potential antileishmanial agents. science.gov |

| Oxamniquine | Schistosoma mansoni (Schistosomiasis) | An effective anthelmintic drug. nih.gov |

Neurological and Central Nervous System Modulation (e.g., anticonvulsant, anti-Alzheimer)

Quinoline derivatives are recognized for their diverse pharmacological effects on the central nervous system (CNS), showing potential as anticonvulsant and anti-Alzheimer's disease agents. researchgate.net The versatility of the quinoline structure allows for modifications that can modulate various neurological pathways.

In the context of Alzheimer's disease, research has focused on the ability of quinoline derivatives to inhibit the aggregation of tau protein, a hallmark of the disease. science.gov Certain quinoline molecules have been shown to interact with oligomeric forms of tau, preventing their assembly into the neurofibrillary tangles observed in Alzheimer's patients. science.gov Specifically, 2-(4-methylphenyl)-6-methyl quinoline (THQ-4S) and 2-(4-aminophenyl)-6-methylquinoline (THQ-55) were found to inhibit the in vitro aggregation of tau. science.gov Furthermore, a series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were designed as multifunctional inhibitors for the treatment of Alzheimer's disease. nih.gov One compound, 4c , was identified as a potent inhibitor of both electric eel acetylcholinesterase (eeAChE) and human acetylcholinesterase (hAChE), and it also effectively inhibited AChE-induced and self-induced Aβ aggregation. nih.gov

The anticonvulsant activity of quinoline derivatives has also been explored. researchgate.net A series of 1-substituted 6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones were synthesized and screened for their anticonvulsant and antidepressant activities. researchgate.net In the maximal electroshock seizure test, these compounds demonstrated a moderate level of anticonvulsant activity. researchgate.net This suggests that the quinolinone scaffold, particularly when combined with other heterocyclic rings like triazole, can be a promising starting point for the development of new anticonvulsant drugs. researchgate.net

The neuropharmacological activities of quinoline derivatives are a broad and active area of research, with studies investigating their potential in treating a range of neurological and psychiatric disorders. The ability of these compounds to interact with various CNS targets makes them attractive candidates for the development of novel therapies.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity

The substituent at the 6-position of the quinoline (B57606) ring plays a significant role in modulating biological activity, often by influencing properties like lipophilicity and electronic distribution. orientjchem.org The ethoxy group (-OCH₂CH₃) in 6-Ethoxy-2-methylquinolin-4-ol is an electron-donating group which can impact the reactivity and binding affinity of the molecule.

Studies on related quinoline derivatives have provided insights into the role of alkoxy groups at this position. For instance, in the development of latency-reversing agents for HIV-1, a comparison of derivatives with different C-6 alkoxy groups showed that activity is highly sensitive to this substituent. rsc.org Specifically, 6-ethoxy derivatives demonstrated enhanced potency compared to their 6-methoxy counterparts in certain assays. rsc.org Conversely, replacing the methoxy (B1213986) group with a bulkier isopropoxy group was found to be detrimental to activity. rsc.org

In other contexts, such as antimalarial agents, the presence of a methoxy group at the C6' position (equivalent to C6 in this context) was not deemed essential for activity, and its replacement with a halogen atom could even enhance efficacy. rsc.org Similarly, studies on antimycobacterial agents showed that substituting the 6-position with halogens like bromo, chloro, or fluoro significantly affects activity. nih.gov For example, a bromine atom at C-6 is considered an essential moiety for improving the activity of certain quinoline-imidazole hybrids. rsc.org This suggests that the 6-ethoxy group's contribution is context-dependent, influencing the molecule's fit into specific biological targets.

Table 1: Influence of C6-Substituent on Quinoline Activity in Different Therapeutic Areas

| Substituent at C6 | Therapeutic Area | Observed Effect on Activity | Reference |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Antiviral (HIV-1 Latency) | Enhanced potency compared to 6-methoxy derivatives. | rsc.org |

| Isopropoxy (-OCH(CH₃)₂) | Antiviral (HIV-1 Latency) | Detrimental to activity compared to 6-methoxy. | rsc.org |

| Fluorine (-F) | Antibacterial | Significantly enhances antibacterial activity. | orientjchem.org |

| Bromine (-Br) | Antimycobacterial | Good antitubercular activity observed in combination with ether linkage. | nih.gov |

| Methoxy (-OCH₃) | Antimalarial | Not essential for activity; replacement with halogen can enhance it. | rsc.org |

The substituents at the C2 and C4 positions of the quinoline ring are critical for biological function. The 2-methyl group and the 4-hydroxyl group of this compound are key determinants of its activity profile.

The C2 position can significantly influence potency. SAR studies have shown that introducing specific functional groups at C2 can be associated with anticancer activity. orientjchem.org For instance, electron-donating groups like a methoxy group at position 2 have been shown to enhance antimalarial activity, whereas electron-withdrawing groups like chlorine lead to a loss of activity. rsc.org The methyl group in this compound is a weak electron-donating group that can impact the electronic properties of the adjacent nitrogen atom. Furthermore, substituting the C2 position with heteroaryl groups can increase lipophilicity and DNA binding properties, which is beneficial for anticancer agents. biointerfaceresearch.com

The 4-hydroxyl group is particularly important as it exists in a tautomeric equilibrium with its keto form, 6-ethoxy-2-methylquinolin-4(1H)-one. This carbonyl group at position 4 is considered essential for the anticancer potency of quinolin-4-ones. mdpi.com The hydroxyl group also provides a site for further chemical modification, such as etherification or esterification, allowing for the creation of diverse analogs with potentially improved properties. The introduction of a substituent at position 4 on the quinoline ring has been shown to enhance potency against cancer cells. orientjchem.org

Table 2: General SAR Findings for Quinoline Positions 2 and 4

| Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| C2 | Electron-donating group (e.g., -OCH₃) | Enhances antimalarial activity. | rsc.org |

| C2 | Electron-withdrawing group (e.g., -Cl) | Leads to loss of antimalarial activity. | rsc.org |

| C2 | Heteroaryl groups | Increases lipophilicity and DNA binding, enhancing anticancer properties. | biointerfaceresearch.com |

| C4 | Carbonyl group (-C=O) | Essential for overall anticancer potency in quinolin-4-ones. | mdpi.com |

| C4 | Introduction of a substituent | Can enhance potency against cancer cells. | orientjchem.org |

Rational Design Principles for Enhanced Efficacy and Selectivity

Modern drug discovery leverages rational design principles to create molecules with improved therapeutic profiles. For a scaffold like this compound, these strategies can guide the development of derivatives with greater potency and selectivity for their biological targets.

Rational drug design is broadly categorized into ligand-based and structure-based approaches. mdpi.com Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on analyzing the properties of molecules (ligands) that are known to be active. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are used to build predictive models. mdpi.comresearchgate.net For quinoline derivatives, 3D-QSAR models have been successfully developed to identify the structural characteristics that enhance anti-gastric cancer properties, leading to the design of new, more potent compounds. mdpi.comresearchgate.net

Structure-based drug design (SBDD) is used when the 3D structure of the target protein is available. This approach involves using computational tools like molecular docking to predict how a ligand will bind to the target's active site. mdpi.com By analyzing these predicted binding modes, researchers can design new derivatives of a parent scaffold like this compound to optimize interactions with the target protein, thereby enhancing binding affinity and selectivity. mdpi.com

Molecular hybridization is an innovative strategy in drug design that involves combining two or more distinct pharmacophoric units into a single hybrid molecule. nih.govnih.gov This approach aims to create agents that can interact with multiple biological targets, which can be particularly advantageous for treating complex, multifactorial diseases like cancer. tandfonline.com The quinoline scaffold is a versatile building block for creating such hybrids. nih.gov

For example, the conjugation of quinolines with chalcones has led to promising anticancer agents that can inhibit tubulin polymerization, various kinases, or topoisomerases. nih.govnih.gov Similarly, creating hybrids of quinoline and other heterocyclic scaffolds like triazoles or thiazolobenzimidazolones has yielded compounds with potent antiproliferative activity. tandfonline.comjuniperpublishers.com The this compound structure could serve as a core component in a hybridization strategy, where its inherent properties are augmented by the addition of another pharmacophore to create a dual-action or multi-target therapeutic agent. juniperpublishers.com

Stereochemical Considerations in Bioactivity

While this compound itself is an achiral molecule, the introduction of chiral centers through chemical modification can have profound implications for its biological activity. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different pharmacological and toxicological profiles. ontosight.ai

This is because biological targets, such as enzymes and receptors, are themselves chiral and often show a high degree of stereoselectivity, meaning they will interact preferentially with one stereoisomer over another. For some quinoline derivatives, it has been found that compounds with an (R)-configuration at a chiral center in a side chain are more active than those with the corresponding (S)-configuration. orientjchem.org The specific three-dimensional structure of a molecule is crucial for its interaction with biological targets, and thus stereochemistry is a critical consideration in the design and development of any new therapeutic agents derived from the this compound scaffold. ontosight.aiontosight.ai

Computational Chemistry and in Silico Investigations of 6 Ethoxy 2 Methylquinolin 4 Ol

Molecular Modeling and Docking Simulations for Target Interaction

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 6-Ethoxy-2-methylquinolin-4-ol, might bind to a macromolecular target, typically a protein or enzyme. These computational methods are fundamental to structure-activity relationship (SAR) studies and help in identifying potential drug targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as binding energy (in kcal/mol). While specific docking studies for this compound are not extensively detailed in available literature, its structural similarity to other quinoline-based inhibitors allows for informed predictions. Quinolone compounds are well-known inhibitors of DNA gyrase, an essential bacterial enzyme, making it a plausible target.

Docking studies on quinoline (B57606) derivatives with DNA gyrase reveal that the quinoline core often establishes crucial interactions within the enzyme's active site. For instance, the nitrogen atom and the 4-oxo group can form hydrogen bonds with key amino acid residues and a water-metal ion bridge, which is critical for inhibitory activity. The substituents at the 2-methyl and 6-ethoxy positions would modulate this binding, influencing steric and electronic compatibility with the binding pocket. The ethoxy group, for example, could form additional hydrophobic interactions, potentially enhancing binding affinity.

Similarly, histone deacetylases (HDACs) are another class of enzymes targeted by quinoline derivatives in anticancer research. Docking simulations would explore how the this compound scaffold fits into the active site of an enzyme like HDAC2. The binding mode would likely involve the quinolone ring system chelating the catalytic zinc ion present in the HDAC active site, a common mechanism for many HDAC inhibitors.

Table 1: Representative Docking Simulation Data for a Quinoline Derivative with DNA Gyrase

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| DNA Gyrase (S. aureus) | Ciprofloxacin (a quinolone) | -8.5 | Ser84, Asp79, Gly77 | Hydrogen Bonding, Metal Coordination |

| DNA Gyrase (E. coli) | Generic Quinoline Scaffold | -7.0 to -9.0 | Arg76, Asp73, Ser83 | Hydrogen Bonding, Pi-Stacking |

Following docking, molecular dynamics (MD) simulations are performed to analyze the stability and dynamic behavior of the protein-ligand complex over time. nih.gov An MD simulation provides insights into how the ligand and protein adjust their conformations upon binding and the persistence of key interactions. mdpi.comdoi.org

For a complex of this compound with a target like DNA gyrase, MD simulations would assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. mdpi.com Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding, highlighting the regions critical for the interaction. acs.org Analysis of hydrogen bond occupancy throughout the simulation confirms which interactions are most stable and significant for the affinity of the complex. nih.gov

Quantum Chemical Calculations for Electronic and Reactivity Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure and reactivity of this compound. arabjchem.org These calculations provide a deeper understanding of the molecule's stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO-LUMO gap has been calculated to be approximately 4.2 eV using the B3LYP/6-311++G(d,p) method, indicating a relatively stable molecular structure. smolecule.com The distribution of the HOMO and LUMO across the molecule shows where electron density is concentrated, indicating the likely regions for electron donation and acceptance in chemical reactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| EHOMO | -5.9 eV (approx.) | DFT/B3LYP | Electron-donating ability |

| ELUMO | -1.7 eV (approx.) | DFT/B3LYP | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | B3LYP/6-311++G(d,p) smolecule.com | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. rsc.org The different colors on an MEP surface correspond to different electrostatic potential values, typically with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). arabjchem.org For this compound, the region around the oxygen of the 4-ol group and the nitrogen atom in the quinoline ring would be expected to show negative potential, making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms would exhibit positive potential. sapub.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). Such descriptors help in understanding the molecule's behavior in chemical reactions and its potential for interaction with biological targets. arabjchem.orgsapub.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. indiandrugsonline.org These models use molecular descriptors—numerical values that encode physicochemical properties like steric, electronic, and hydrophobic features—to predict the activity of new or untested compounds. trdizin.gov.tr

For a series of quinoline derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.gov For example, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could relate the steric and electrostatic fields of the molecules to their observed activity. nih.govtandfonline.com The resulting contour maps highlight regions where bulky groups or specific electronic features would enhance or diminish biological activity. nih.gov Such a model could guide the further optimization of this compound, suggesting modifications to the ethoxy or methyl groups to improve its potency and selectivity for a given biological target. researchgate.net

Table 3: Example of a QSAR Model for Quinoline Derivatives

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA (Antimalarial Activity) nih.gov | q² (Cross-validated r²) | 0.69 | Good internal predictive ability |

| r² (Non-cross-validated r²) | 0.79 | Good correlation between descriptors and activity | |

| r²_pred (External validation) | 0.61 | Good external predictive ability |

Development of Predictive Models for Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, enabling the development of mathematical models that correlate the structural or property descriptors of a series of compounds with their biological activity. For quinoline derivatives, various QSAR models have been developed to predict their efficacy in a range of therapeutic areas.

Research on quinoline derivatives has successfully employed 2D and 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), to build predictive models. mdpi.com These models are established by correlating the three-dimensional structures of quinoline analogues with their observed biological activities. mdpi.com For instance, a study on a series of indolo-quinoline derivatives as antiplasmodial agents resulted in a robust CoMFA model with good predictive ability. Such models are crucial for understanding the structural requirements for a desired biological response.

In the context of this compound, a QSAR model would involve calculating a variety of molecular descriptors that characterize its unique structural features:

Topological Descriptors: These describe the atomic connectivity within the molecule.

Electronic Descriptors: The ethoxy group at the 6-position and the hydroxyl group at the 4-position significantly influence the electron distribution within the quinoline ring, which can be quantified by descriptors such as partial charges and dipole moments.

Steric Descriptors: The size and shape of the molecule, influenced by the methyl group at the 2-position and the ethoxy group, are critical for its interaction with biological targets.

A hypothetical QSAR model for a series of quinolin-4-ol derivatives, including this compound, might look like the following:

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | 0.45 | Positive |

| Molecular Weight | -0.15 | Negative |

| Hydrogen Bond Donors | 0.60 | Positive |

| Rotatable Bonds | -0.05 | Negative |

| Model Statistics | ||

| R² | 0.85 | |

| Q² | 0.78 | |

| This table is a hypothetical representation of a QSAR model for illustrative purposes. |

The development of such predictive models is an iterative process. An initial set of compounds is synthesized and tested, and the resulting data is used to build a QSAR model. This model is then used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for further investigation. While a doctoral thesis has documented the synthesis of a derivative from this compound and proposed future molecular docking studies, comprehensive QSAR models specifically detailing the contributions of the 6-ethoxy and 2-methyl substitutions are a subject for future research. uantwerpen.be

Virtual Screening and Compound Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been widely applied to quinoline derivatives to identify potential leads for various diseases. nih.gov

The process of virtual screening involving a compound like this compound would typically involve the following steps:

Target Identification and Preparation: A 3D structure of the biological target, for example, a kinase or a bacterial enzyme, is obtained from a protein data bank.

Compound Library Preparation: A library of compounds is prepared for docking. This library could be a large, commercially available collection or a custom-designed library of quinoline derivatives that includes this compound and its analogs. The 3D structure of each compound is generated and optimized.

Molecular Docking: A molecular docking program is used to predict the binding mode and affinity of each compound in the library to the active site of the target protein. The docking process generates a score that estimates the binding energy.

A study on N-substituted quinoline hydrazone derivatives utilized molecular docking to screen for potential anti-tuberculosis agents against the ATP synthase enzyme. healthinformaticsjournal.comiscientific.org The results of such a screening could be tabulated as follows:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TYR23, LEU112, PHE115 |

| Derivative A | -9.2 | TYR23, ARG118, PHE115 |

| Derivative B | -7.8 | LEU112, VAL145 |

| This table is a hypothetical representation of virtual screening results for illustrative purposes. |

Based on the virtual screening results, compounds with the most favorable docking scores and interaction profiles are selected for experimental testing. Furthermore, the insights gained from the docking poses of active compounds can be used to design a more focused compound library. For this compound, this could involve creating a library of derivatives with modifications at the ethoxy and hydroxyl groups to explore the structure-activity relationship further and optimize binding to the target. The design of such a focused library is a key step in lead optimization.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Therapeutic Areas

The unique chemical structure of 6-ethoxy-2-methylquinolin-4-ol, characterized by a planar quinoline (B57606) ring, an ethoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, underpins its diverse biological activities. ontosight.aiontosight.ai Its planarity facilitates intercalation into DNA, while the functional groups allow for hydrogen bonding and influence lipophilicity, enabling interactions with various biological molecules, including enzymes and DNA. ontosight.ai This has led to investigations into its potential as an antimicrobial, antiviral, and anticancer agent. ontosight.ai

Future research will likely focus on identifying more specific biological targets to elucidate its mechanisms of action. For instance, while its general interaction with enzymes is known, identifying the specific enzymes it inhibits is a key area for exploration. ontosight.ai Derivatives of this compound have already shown promise in several therapeutic areas:

Antiviral Therapy: The scaffold is a building block for derivatives designed as dual reactivators of latent HIV-1. chemicalbook.com Research in this area could lead to novel "shock and kill" strategies for HIV eradication.

Anticancer Agents: Quinoline derivatives are being investigated for their anticancer properties. ontosight.ai More specifically, related structures have been explored as BET bromodomain inhibitors and sigma 2 receptor ligands for pancreatic cancer, suggesting that this compound could serve as a precursor for new oncology drugs. acs.orgnih.gov

Anti-mycobacterial Agents: With the rise of antibiotic resistance, new treatments for tuberculosis are urgently needed. The quinoline core is a promising starting point for the development of novel anti-mycobacterial agents. uantwerpen.be

Development of Advanced Synthetic Methodologies for Scalable Production

The translation of this compound from a laboratory chemical to a commercially viable precursor for pharmaceuticals or materials relies on the development of efficient and scalable synthetic methods. Traditional synthesis often involves the Conrad-Limpach-Knorr or Gould-Jacobs reactions. mdpi.com A documented lab-scale synthesis involves the reaction of phenetidine with ethylacetoacetate, followed by cyclization in a high-boiling solvent like Dowtherm A. bldpharm.com

To meet potential future demand, research is shifting towards more advanced and sustainable synthetic strategies. These include:

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives, offering a greener alternative to conventional heating.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and more consistent product quality, which are crucial for pharmaceutical applications.

The goal is to develop a robust and scalable process that can be implemented for large-scale manufacturing, ensuring a reliable supply chain for future applications. nuph.edu.uaresearchgate.net

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction for treating complex multifactorial diseases like cancer. researchgate.net The broad spectrum of biological activities associated with the quinoline scaffold suggests that this compound and its derivatives are prime candidates for such multi-targeting approaches. ontosight.ai

Future research in this area will involve:

Systematic Screening: Phenotypic screening of this compound and its derivatives against a wide range of cell lines and biological targets can help to identify multiple mechanisms of action. nih.gov

Rational Drug Design: By understanding the structure-activity relationships for different targets, it is possible to rationally design new molecules based on the this compound scaffold that are optimized for multi-target engagement. This could involve creating hybrid molecules that combine the features necessary for interacting with different biological pathways.

Computational Modeling: In silico methods can be used to predict the potential targets of a compound and to design new derivatives with specific polypharmacological profiles.

The development of multi-targeting agents from this quinoline core could lead to more effective therapies with a reduced likelihood of drug resistance.

Applications in Chemical Biology and Material Science

Beyond its therapeutic potential, the physicochemical properties of this compound make it an interesting candidate for applications in chemical biology and material science.

Chemical Biology: The inherent fluorescence of the quinoline ring system is a key feature that can be exploited. ontosight.ai For example, a related compound, 6-methoxyquinaldine, has been used to prepare RNA-specific fluorescent probes for live-cell imaging. chemicalbook.com This suggests that this compound could be developed into a chemical probe for studying biological processes in real-time. nih.gov

Material Science: Quinoline derivatives are being explored for their use in advanced materials. bldpharm.combldpharm.com Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transport properties of quinoline-based compounds make them suitable for use in the emissive layers of OLEDs.

Organic Field-Effect Transistors (OFETs): As organic semiconductors, these materials could be used in the active layer of OFETs for next-generation electronics.

Polymers and Covalent Organic Frameworks (COFs): this compound can serve as a monomer for the synthesis of novel polymers and COFs with tailored electronic and optical properties. bldpharm.combldpharm.com

Future work in this area will focus on synthesizing and characterizing new materials derived from this compound to unlock their full potential in these high-technology fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Ethoxy-2-methylquinolin-4-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, describes a reflux reaction in DMSO with Ag₂SO₄ as a catalyst, yielding crystalline products after ethanol recrystallization. Optimization includes varying catalysts (e.g., Lewis acids), temperature, and solvent polarity. Reaction progress should be monitored via TLC or HPLC, and purity assessed using melting point analysis .

- Key Parameters :

| Variable | Optimization Range |

|---|---|

| Catalyst | Ag₂SO₄, H₂SO₄, or BF₃·Et₂O |

| Solvent | DMSO, EtOH, or CH₃CN |

| Temperature | 80–120°C (reflux) |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology : Combine NMR (¹H/¹³C), IR, and mass spectrometry. The ethoxy group (OCH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~3.5–4.0 ppm) in ¹H NMR. IR shows O–H stretches (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 203.1). Compare results with analogous quinoline derivatives in and .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). highlights the use of Oxford Xcalibur Eos CCD detectors and CrysAlis PRO for data collection. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and dihedral angles (e.g., quinoline ring planarity). Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density, frontier molecular orbitals (HOMO/LUMO), and substituent effects. Compare computed IR/NMR spectra with experimental data to validate predictions. For example, notes methoxy/hydroxy group effects on quinoline reactivity, which can be modeled computationally .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Methodology :

- Spectral Mismatches : Re-run experiments under controlled conditions (e.g., anhydrous solvents). Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Crystallographic Discrepancies : Check for twinning or disorder using PLATON (). Refine with SHELXL’s TWIN/BASF commands. Cross-validate with powder XRD to confirm phase purity .

- Case Study : reports dihedral angle discrepancies (±0.1°) in substituted quinolines, resolved via iterative refinement cycles.

Q. How do substituents (e.g., ethoxy vs. methoxy) influence the biological activity of this compound?

- Methodology : Design structure-activity relationship (SAR) studies. Synthesize analogs (e.g., 6-methoxy or 6-hydroxy derivatives) and test against target enzymes or cell lines. and suggest methoxy groups enhance antimicrobial activity, while ethoxy groups may improve bioavailability. Use in vitro assays (MIC, IC₅₀) and molecular docking to identify binding motifs .

Q. What advanced techniques characterize intermolecular interactions in this compound co-crystals or salts?

- Methodology : SCXRD to map hydrogen bonds (e.g., O–H···N) and π-π interactions (3.5–4.0 Å stacking distances). Thermogravimetric analysis (TGA) and DSC assess thermal stability. For example, identifies π-π interactions at 3.612(3) Å in quinoline derivatives, critical for crystal engineering .

Data Analysis & Reporting

Q. How should researchers document crystallographic data for reproducibility?

- Guidelines : Follow CIF format with SHELXL-refined parameters ( ). Report space group, unit cell dimensions, and refinement residuals (R₁/wR₂). Include Cambridge Structural Database (CSD) deposition numbers. provides a template for tabulating data .

Q. What statistical methods are appropriate for analyzing bioactivity data from quinoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。